3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione

PPARγ Nuclear receptor binding LanthaScreen competitive assay

Researchers studying PPARγ signaling bifurcation often face confounding transcriptional agonism when using TZD-class compounds. ML244 (3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione) is the NIH Molecular Libraries Program probe that cleanly separates Cdk5-mediated Ser273 phosphorylation blockade (IC50=80 nM; Ki=28.7 nM) from classical PPARγ transcriptional activation. • Zero transcriptional agonism in PPRE::Luc reporter assays at all tested concentrations. • Active in only 6.5% of 230 PubChem assays across >50 nuclear receptors-highly selective for PPARγ. • X-ray co-crystal structure confirmed; full PK profile adequate for in vivo rodent studies. • Supplied as custom synthesis with ≥98% purity (HPLC); analytical COA included.

Molecular Formula C21H19N5O4
Molecular Weight 405.4 g/mol
Cat. No. B10803848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione
Molecular FormulaC21H19N5O4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H19N5O4/c1-2-23-14-22-19-18(23)20(27)25(13-16-9-6-10-17(11-16)26(29)30)21(28)24(19)12-15-7-4-3-5-8-15/h3-11,14H,2,12-13H2,1H3
InChIKeyKLVRRSNTWASLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML244: PPARγ Non-Agonist Ligand


3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (also designated ML244, SR1664, or SR-01000067070) is a trisubstituted purine-2,6-dione (xanthine) derivative that functions as a non-agonist peroxisome proliferator-activated receptor gamma (PPARγ) ligand [1]. Unlike classical thiazolidinedione (TZD) PPARγ full agonists such as rosiglitazone, this compound binds PPARγ with high affinity yet exhibits essentially no transcriptional agonism while potently blocking Cdk5-mediated phosphorylation of PPARγ at Ser273 [2]. It was developed as an NIH Molecular Libraries Program chemical probe and has demonstrated potent anti-diabetic efficacy in murine models without causing the weight gain or fluid retention associated with TZD-class drugs [1].

Why ML244 Cannot Be Substituted by Generic Xanthines


Purine-2,6-dione (xanthine) derivatives exhibit highly divergent PPARγ pharmacology depending on subtle substitution patterns. The 3-benzyl-7-ethyl-1-(3-nitrobenzyl) substitution array on this compound confers a unique non-agonist binding mode within the PPARγ ligand-binding pocket that blocks Cdk5-mediated Ser273 phosphorylation without activating classical PPARγ-dependent transcription [1]. In contrast, closely related analogs such as compound 7b (described by Lamotte et al.) function as partial agonists with ~30% transcriptional activation relative to rosiglitazone, while TZD-class compounds act as full agonists [2]. Even the structurally similar parent scaffold 3-benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione (CAS 139927-85-8) lacks the 1-(3-nitrobenzyl) substituent that is critical for PPARγ binding [1]. Generic substitution by another xanthine derivative will therefore yield a fundamentally different pharmacological profile—potentially introducing unwanted transcriptional agonism, altered co-regulator recruitment, and loss of the side-effect-sparing therapeutic window that defines this compound's value proposition [1][2].

ML244 Evidence vs. Closest PPARγ Ligands


PPARγ Binding Affinity vs. Rosiglitazone

In a LanthaScreen TR-FRET competitive binding assay performed under identical conditions, 3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244/SR1664) demonstrated a PPARγ IC50 of 80 nM, placing its binding affinity between the full agonist rosiglitazone (IC50 = 0.009 μM = 9 nM) and the partial agonist MRL24 (IC50 = 2 nM) [1]. A separate fluorescence polarization Polarscreen dose-response binding assay (PubChem AID 504453) yielded an IC50 of 173 nM for this compound [2]. Critically, unlike both rosiglitazone and MRL24, which drive robust PPARγ transcriptional activation, ML244 displays near-zero agonism in PPRE::Luc reporter assays—a functional differentiation not predictable from binding affinity alone [1].

PPARγ Nuclear receptor binding LanthaScreen competitive assay

Transcriptional Agonism: Zero Activation vs. Rosiglitazone

In a tandem PPAR response element luciferase (PPRE::Luc) reporter assay, 3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244) exhibited essentially no transcriptional agonism at any tested concentration, compared with rosiglitazone which produced full, concentration-dependent activation (100% reference agonism) and MRL24 which demonstrated partial agonism [1]. This zero-agonism profile is a deliberate design feature: the compound occupies the PPARγ ligand-binding pocket in a conformation that blocks Cdk5-mediated phosphorylation of Ser273 while failing to recruit classical transcriptional coactivators [1][2]. In a broader selectivity panel of >50 mammalian nuclear receptors, ML244 was active in only 15 of 230 assays (6.5%), compared to rosiglitazone which was active in 4 of 72 assays (5.5%), demonstrating that high target-class selectivity is maintained despite the absence of transcriptional agonism [1].

Transcriptional agonism PPRE-luciferase reporter SPPARγM

Body Weight Change: No Gain vs. Rosiglitazone in Obese Mice

In a head-to-head 11-day study in high-fat diet (HFD)-induced obese mice, 3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244, dosed at 20 mg/kg twice daily i.p.) produced no significant change in body weight from baseline, while rosiglitazone (8 mg/kg twice daily i.p.) caused a progressive and statistically significant increase in body weight beginning on day 5 that persisted through the experiment duration [1]. This weight gain in the rosiglitazone group was accounted for primarily by fluid retention (hemodilution, confirmed by decreased hematocrit) and increased body adiposity measured by MRI; ML244 treatment showed no decrease in hematocrit and no change in body adiposity [1]. Both compounds achieved comparable reductions in hyperinsulinemia and produced statistically indistinguishable improvements in glucose tolerance (area under the glucose excursion curve) [1].

In vivo pharmacodynamics Body weight Metabolic side effects

Cdk5-Mediated Ser273 Phosphorylation Blockade

3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244/SR1664) inhibits Cdk5-mediated phosphorylation of PPARγ at Ser273 with an IC50 of 80 nM (Ki = 28.7 nM) in vitro, as measured by a biochemical phosphorylation assay . The half-maximal effective concentration for blocking PPARγ phosphorylation in cell-based assays (differentiated adipocytes) falls within the range of 20–200 nM [1]. Rosiglitazone similarly blocks Ser273 phosphorylation with comparable potency (effective range 20–200 nM in vitro), yet unlike ML244, rosiglitazone concurrently activates PPARγ-dependent transcription [1]. This compound thus provides a pharmacological tool to selectively probe the phosphorylation-blocking function of PPARγ ligands in complete isolation from transcriptional agonism [1]. No effect was observed on phosphorylation of the canonical Cdk5 substrate Rb protein, confirming that the inhibition is PPARγ-context-dependent rather than through direct Cdk5 kinase inhibition [1].

Cdk5 PPARγ phosphorylation Ser273 Non-agonist pharmacology

Nuclear Receptor Selectivity Profile vs. Rosiglitazone

3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244) was screened against a collection of >50 mammalian nuclear receptors to assess selectivity [1]. Across 230 PubChem bioassays, ML244 registered as active in only 15 assays (6.5% hit rate), comparable to rosiglitazone which was active in 4 of 72 assays (5.5%) [1]. This broad selectivity profile, combined with the lack of PPARγ transcriptional agonism, distinguishes ML244 from promiscuous xanthine-based ligands that may engage adenosine receptors, phosphodiesterases, or other off-targets at similar concentrations [2]. The compound was selected as an NIH Molecular Libraries probe specifically because of this clean selectivity fingerprint [1].

Nuclear receptor selectivity Off-target profiling Selectivity panel

ML244 Validated Research Applications


Dissecting PPARγ Phosphorylation vs. Transcription Functions

Researchers studying the mechanistic bifurcation of PPARγ signaling—where insulin sensitization is mediated by Cdk5 phosphorylation blockade (Ser273) independently of classical transcriptional agonism—require a tool compound that cleanly separates these two functions. 3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244) is the NIH-validated probe specifically optimized for this purpose: it binds PPARγ with IC50 = 80 nM, blocks Ser273 phosphorylation with IC50 = 80 nM (Ki = 28.7 nM), yet exhibits zero transcriptional agonism in PPRE::Luc reporter assays across all tested concentrations [1]. Rosiglitazone and other TZDs cannot serve this experimental role because they confound phosphorylation blockade with robust transcriptional activation [1][2]. This compound enables clean experimental designs in adipocyte biology, insulin resistance modeling, and osteoblast differentiation studies where PPARγ phosphorylation status must be manipulated without triggering PPARγ-dependent gene transcription [1].

In Vivo Efficacy Without Weight Gain Confounds

In rodent models of diet-induced obesity and insulin resistance, 3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244) delivers glucose-lowering and insulin-sensitizing efficacy statistically indistinguishable from rosiglitazone (AUC for glucose excursion curves overlapping), yet without the progressive body weight gain, hematocrit decrease (hemodilution), or increased body adiposity documented with rosiglitazone treatment at 8 mg/kg BID [1]. At 20 mg/kg BID i.p. in HFD-fed C57BL/6 mice, ML244 showed no significant change in any of these side-effect parameters over 11 days [1]. For research programs benchmarking novel anti-diabetic candidates against the TZD class, this compound provides a critical comparator that controls for PPARγ-mediated efficacy while eliminating the confounding metabolic side effects that complicate interpretation of body composition, energy expenditure, and cardiovascular endpoints [1].

SPPARγM Probe for Target Engagement Studies

3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244) is a fully characterized NIH Molecular Libraries Program probe with a publicly available bioactivity profile across 230 PubChem assays, X-ray co-crystal structure data confirming a unique binding mode in the PPARγ ligand-binding pocket, and documented pharmacokinetic properties adequate for in vivo use [1]. Its selectivity fingerprint (active in only 6.5% of 230 assays across >50 nuclear receptors) provides confidence that target engagement at PPARγ is the primary pharmacological driver of observed biological effects [1]. For academic and industrial laboratories conducting chemical biology screens or target validation studies, procuring this exact probe compound ensures access to the fully characterized, literature-validated tool rather than an under-characterized analog whose selectivity and functional profile may differ substantially [1][2].

Osteogenesis Studies Without Adipogenic Confounds

PPARγ full agonists such as rosiglitazone are known to drive adipogenesis at the expense of osteoblast differentiation, contributing to the increased bone fracture risk observed clinically with TZD drugs. 3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione (ML244) does not interfere with bone formation in culture, unlike TZDs [1]. This functional selectivity makes it the compound of choice for studies investigating the role of PPARγ phosphorylation in the osteoblast-adipocyte lineage decision, as it permits PPARγ engagement and phosphorylation blockade without simultaneously activating the pro-adipogenic transcriptional program that would confound osteogenic readouts [1][2].

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